Dienogest Impurity K (11beta-Hydroperoxy Dienogest)

Catalog No.
S876863
CAS No.
106111-43-7
M.F
C20H25NO4
M. Wt
343.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dienogest Impurity K (11beta-Hydroperoxy Dienogest...

CAS Number

106111-43-7

Product Name

Dienogest Impurity K (11beta-Hydroperoxy Dienogest)

IUPAC Name

2-[(8S,13S,14S,17R)-11-hydroperoxy-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

Molecular Formula

C20H25NO4

Molecular Weight

343.42

InChI

InChI=1S/C20H25NO4/c1-19-11-17(25-24)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,23)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3/t15-,16-,17?,19-,20+/m0/s1

SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)OO

Synonyms

(11β,17α)-11-Hydroperoxy-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile

Dienogest Impurity K, also known as 11beta-Hydroperoxy Dienogest, is a steroidal compound with the molecular formula C₂₀H₂₅NO₄ and a molecular weight of 343.42 g/mol. It is recognized as an impurity of Dienogest, a synthetic progestin used in hormonal therapies, particularly for conditions like endometriosis and contraception. The compound features a hydroperoxy group at the 11beta position, which distinguishes it from its parent compound and other derivatives. This structural modification may influence its chemical behavior and biological activity.

  • Dienogest Impurity K is not intended for any therapeutic use and is likely to be removed during the purification process of Dienogest [].
  • Therefore, a mechanism of action is not applicable to this compound.
  • Information on the specific hazards associated with Dienogest Impurity K is limited.
  • However, the presence of the hydroperoxy group suggests potential oxidizing properties, which could be harmful if it comes into contact with skin or tissues [].
  • As an unwanted byproduct, Dienogest Impurity K is likely to be strictly controlled during the manufacturing process of Dienogest to minimize its presence in the final medication [].

Dienogest Impurity K (11beta-Hydroperoxy Dienogest) is a specific impurity found in the synthetic progestin drug Dienogest. Dienogest is a medication used in hormonal birth control and to treat endometriosis []. While Dienogest itself is a well-studied drug, research on Dienogest Impurity K is limited.

Due to its functional groups:

  • Oxidation: The hydroperoxy group can be oxidized to yield various oxidation products.
  • Reduction: The hydroperoxy group can be reduced to form hydroxyl derivatives.
  • Substitution: The hydroperoxy group may undergo substitution reactions, where it is replaced by other functional groups.

Common reagents for these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. These reactions are crucial for understanding the compound's reactivity and potential transformations in biological systems or synthetic applications.

As an impurity of Dienogest, Dienogest Impurity K may exhibit similar biological activities, particularly through its interaction with progesterone receptors. This interaction can influence various physiological processes related to reproduction and hormonal balance. Research indicates that impurities in pharmaceutical compounds can impact their pharmacokinetics and pharmacodynamics, making it essential to study the biological effects of Dienogest Impurity K in detail.

The synthesis of Dienogest Impurity K typically involves the hydroperoxidation of Dienogest under controlled conditions. This process requires specific reaction parameters to ensure the formation of the hydroperoxy group at the correct position. Key steps in the synthesis may include:

  • Starting Material Preparation: Utilizing Dienogest as the precursor.
  • Hydroperoxidation Reaction: Conducting the reaction with appropriate oxidizing agents under controlled temperature and pressure.
  • Purification: Isolating Dienogest Impurity K from the reaction mixture using techniques such as chromatography.

These methods are vital for producing high-purity samples for research and pharmaceutical applications.

Dienogest Impurity K has several applications across different fields:

  • Chemistry: It serves as a model compound for studying hydroperoxy groups in steroidal compounds.
  • Biology: Researchers utilize it to explore the metabolic pathways of Dienogest and its impurities.
  • Medicine: It aids in understanding the pharmacological profiles of progestins and their impurities in therapeutic contexts.
  • Industry: The compound is used in quality control processes for pharmaceutical products containing Dienogest, ensuring compliance with safety and efficacy standards.

Interaction studies involving Dienogest Impurity K focus on its metabolic pathways and potential interactions with other substances. For instance, it may interact with enzymes involved in drug metabolism, such as cytochrome P450 enzymes, which could affect the pharmacokinetics of Dienogest itself. Understanding these interactions is crucial for predicting how this impurity might influence therapeutic outcomes when included in drug formulations.

Dienogest Impurity K can be compared with several related compounds, each possessing unique characteristics:

Compound NameStructural FeatureUnique Aspect
DienogestParent compoundUsed widely in hormonal therapies
11alpha-Hydroperoxy DienogestHydroperoxy derivativeDifferent stereochemistry compared to Dienogest Impurity K
Hydroxy DienogestReduced hydroperoxy groupLacks the hydroperoxy functionality

The uniqueness of Dienogest Impurity K lies in its specific hydroperoxy group at the 11beta position, which imparts distinct chemical and biological properties that differ from both its parent compound and other derivatives. This specificity may influence its reactivity and biological interactions, making it an important subject of study within pharmaceutical chemistry.

Molecular Identity

Dienogest Impurity K is a steroidal derivative with the systematic IUPAC name (11β,17α)-11-Hydroperoxy-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile . Its molecular formula is C₂₀H₂₅NO₄, corresponding to a molecular weight of 343.42 g/mol . The compound is identified by the CAS registry number 106111-43-7 and is alternatively referred to as Dienogest EP Impurity K or 11β-Hydroperoxy Dienogest in regulatory contexts .

Structural Features

The structure of Dienogest Impurity K is distinguished by three key functional groups (Figure 1):

  • Hydroperoxy group (-OOH) at the 11β position.
  • 3-Oxo group on ring A.
  • Cyanomethyl group at the C17 position .

The stereochemistry at positions C8, C13, C14, and C17 is critical to its identity. The 11β-hydroperoxy configuration differentiates it from other dienogest impurities, such as 11α-hydroperoxy derivatives, which exhibit distinct physicochemical properties .

Table 1: Comparative Structural Features of Dienogest and Its Impurities

CompoundKey Structural FeatureMolecular Weight (g/mol)
Dienogest17α-cyanomethyl, 3-oxo311.43
Dienogest Impurity K11β-hydroperoxy, 3-oxo343.42
11α-Hydroperoxy Dienogest11α-hydroperoxy, 3-oxo343.42
Hydroxy Dienogest11β-hydroxy, 3-oxo327.43

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃, 600 MHz): Signals at δ 5.69 ppm (H4), δ 3.49 ppm (residual methanol), and δ 1.78 ppm (C13 methyl group) .
  • ¹³C NMR: Peaks corresponding to the hydroperoxy carbon (δ 85.2 ppm) and nitrile carbon (δ 118.7 ppm) .

Mass Spectrometry (MS):

  • HR-ESI-TOFMS: A molecular ion peak at m/z 344.2301 [M+H]⁺ confirms the molecular formula .

Infrared (IR) Spectroscopy:

  • Strong absorption bands at 3350 cm⁻¹ (O-H stretch) and 2220 cm⁻¹ (C≡N stretch) .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.8

Appearance

Pale Yellow Solid

Melting Point

>100°C (dec.)

Dates

Last modified: 04-14-2024

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